molecular formula C12H18ClN3O B12225590 N-(2-furylmethyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine

N-(2-furylmethyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine

Cat. No.: B12225590
M. Wt: 255.74 g/mol
InChI Key: RCPXGGOEOSDTIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of heterocyclic amines This compound features a pyrazole ring substituted with a furylmethyl group, an isopropyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine typically involves the condensation of 2-furaldehyde with an appropriate amine, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of 2-furaldehyde with isopropylamine and methylhydrazine under acidic conditions to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring and the furylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include various substituted pyrazoles, furans, and their derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-furylmethyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-furylmethyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate various biochemical pathways, leading to its observed biological activities. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine
  • N-(2-furylmethyl)-1-isopropyl-4-methyl-1H-pyrazol-5-amine
  • N-(2-furylmethyl)-1-isopropyl-4-methyl-1H-pyrazol-2-amine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furylmethyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C12H18ClN3O

Molecular Weight

255.74 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H17N3O.ClH/c1-9(2)15-8-10(3)12(14-15)13-7-11-5-4-6-16-11;/h4-6,8-9H,7H2,1-3H3,(H,13,14);1H

InChI Key

RCPXGGOEOSDTIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CO2)C(C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.